molecular formula C20H22N4OS B4923228 N-methyl-6-{[2-(methylthio)ethyl]amino}-N-(2-quinolinylmethyl)nicotinamide

N-methyl-6-{[2-(methylthio)ethyl]amino}-N-(2-quinolinylmethyl)nicotinamide

Numéro de catalogue B4923228
Poids moléculaire: 366.5 g/mol
Clé InChI: NPBUGDJPKRALJC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-methyl-6-{[2-(methylthio)ethyl]amino}-N-(2-quinolinylmethyl)nicotinamide, commonly known as MRS 2578, is a selective antagonist of the P2Y1 purinergic receptor. This receptor is involved in various physiological processes, including platelet aggregation, vasoconstriction, and neurotransmitter release. MRS 2578 has been extensively studied for its potential therapeutic applications in various diseases, including thrombosis, stroke, and neurodegenerative disorders.

Mécanisme D'action

MRS 2578 acts as a selective antagonist of the P2Y1 purinergic receptor, which is a G protein-coupled receptor that is activated by ADP. The binding of ADP to the P2Y1 receptor leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway. MRS 2578 blocks the binding of ADP to the P2Y1 receptor, thereby inhibiting the activation of the PLC pathway and downstream signaling events.
Biochemical and Physiological Effects:
MRS 2578 has been shown to have several biochemical and physiological effects. It inhibits platelet aggregation by blocking the activation of the P2Y1 receptor on platelets. It also reduces vasoconstriction by inhibiting the release of vasoconstrictive agents, such as noradrenaline, from sympathetic nerve terminals. MRS 2578 has been shown to modulate neurotransmitter release by inhibiting the activation of the P2Y1 receptor on presynaptic neurons.

Avantages Et Limitations Des Expériences En Laboratoire

MRS 2578 has several advantages for use in lab experiments. It is a highly selective antagonist of the P2Y1 receptor, which allows for specific targeting of this receptor in various physiological and pathological processes. It has also been extensively studied, and its mechanism of action is well understood. However, MRS 2578 has some limitations, including its relatively low potency and the need for high concentrations to achieve complete inhibition of the P2Y1 receptor.

Orientations Futures

There are several future directions for the use of MRS 2578 in scientific research. One potential application is in the development of new antiplatelet therapies for the prevention of thrombosis. MRS 2578 could also be used to investigate the role of P2Y1 receptors in neurodegenerative disorders, such as Alzheimer's disease. Additionally, MRS 2578 could be used in combination with other drugs to achieve synergistic effects in the treatment of various diseases.

Méthodes De Synthèse

The synthesis of MRS 2578 involves several steps, starting from the reaction of 2-quinolinecarboxaldehyde with N-methyl-2-(methylthio)ethylamine to form the intermediate compound. This intermediate is then reacted with nicotinoyl chloride to obtain the final product, MRS 2578. The synthesis of MRS 2578 has been optimized to achieve high yields and purity.

Applications De Recherche Scientifique

MRS 2578 has been widely used in scientific research to investigate the role of P2Y1 receptors in various physiological and pathological processes. It has been shown to inhibit platelet aggregation, reduce vasoconstriction, and modulate neurotransmitter release. MRS 2578 has also been used to study the effects of P2Y1 receptor activation in various disease models, such as thrombosis, stroke, and neurodegenerative disorders.

Propriétés

IUPAC Name

N-methyl-6-(2-methylsulfanylethylamino)-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c1-24(14-17-9-7-15-5-3-4-6-18(15)23-17)20(25)16-8-10-19(22-13-16)21-11-12-26-2/h3-10,13H,11-12,14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBUGDJPKRALJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2C=C1)C(=O)C3=CN=C(C=C3)NCCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-6-(2-methylsulfanylethylamino)-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.